7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
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Overview
Description
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is an organic compound with the molecular formula C9H7BrO4 It is a brominated derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine followed by carboxylation. One common method includes the following steps:
Bromination: The starting material, 2,3-dihydrobenzo[b][1,4]dioxine, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Carboxylation: The brominated intermediate is then reacted with carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to introduce the carboxylic acid group. This step is usually performed under high-pressure conditions to facilitate the carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) in the presence of an alcohol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Esterification: Formation of esters with various alcohols.
Scientific Research Applications
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide
Uniqueness
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the dioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFMTYVYQCKKOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70410899 |
Source
|
Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70410899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-71-3 |
Source
|
Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70410899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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